molecular formula C18H15N3O3 B11376880 N-(4-methoxyphenyl)-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide

N-(4-methoxyphenyl)-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide

Cat. No.: B11376880
M. Wt: 321.3 g/mol
InChI Key: RWOPTBWNNCLGHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Methoxyphenyl)-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide is a synthetic organic compound designed for scientific research and development. It belongs to the class of dihydropyridazine carboxamides, which are characterized by a 4-oxo-1,4-dihydropyridazine core substituted with a carboxamide group at the 3-position. This specific molecular architecture, featuring methoxyphenyl and phenyl rings, makes it a valuable building block in medicinal chemistry and pharmacology. Pyridazine derivatives are recognized as a significant class of bioactive heterocycles . Their remarkable structural versatility, precise tunability, and selectivity make them attractive ligands and scaffolds in chemical synthesis . Compounds with this core structure are frequently investigated for their potential to interact with various biological targets, and research into analogous structures has documented diverse therapeutic potentials, including anticancer, antidiabetic, and antibiotic activities . The dihydropyridazine core is a key pharmacophore in other research compounds, such as N,1-bis(4-ethoxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide, which is described as a synthetic organic compound characterized by its unique structure and is offered for research applications . The mechanism of action for this class of compounds typically involves interactions with specific molecular targets and pathways, which can modulate biological processes and lead to observed effects in experimental models . This carboxamide derivative is intended for use in vitro, meaning applications are conducted outside of living organisms (e.g., in controlled laboratory settings using cells or biological molecules) . It is strictly for research use only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

Molecular Formula

C18H15N3O3

Molecular Weight

321.3 g/mol

IUPAC Name

N-(4-methoxyphenyl)-4-oxo-1-phenylpyridazine-3-carboxamide

InChI

InChI=1S/C18H15N3O3/c1-24-15-9-7-13(8-10-15)19-18(23)17-16(22)11-12-21(20-17)14-5-3-2-4-6-14/h2-12H,1H3,(H,19,23)

InChI Key

RWOPTBWNNCLGHZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2=NN(C=CC2=O)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-methoxybenzaldehyde with phenylhydrazine to form a hydrazone intermediate. This intermediate is then cyclized with a suitable carboxylic acid derivative to form the pyridazine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxyphenyl)-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Anticancer Activity

Research has indicated that N-(4-methoxyphenyl)-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide exhibits significant anticancer properties. Various studies have evaluated its efficacy against different cancer cell lines.

Case Study: Anticancer Evaluation

  • Study Overview : A study published in the Tropical Journal of Pharmaceutical Research assessed the anticancer potential of this compound using the MTT assay method. The results demonstrated notable cytotoxic effects against several cancer cell lines.
  • Methodology :
    • Cell Lines Used : The study utilized various human cancer cell lines, including breast and colon cancer models.
    • Evaluation Method : The MTT assay was employed to measure cell viability post-treatment with the compound.
  • Results :
    • The compound showed a dose-dependent inhibition of cell proliferation.
    • Specific IC50 values were determined for different cell lines, indicating its potential as a therapeutic agent.

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship is crucial for optimizing the efficacy of this compound. Research indicates that modifications to its structure can significantly affect its biological activity.

ModificationEffect on Activity
Addition of halogen groupsEnhanced potency against specific cancer types
Alteration of side chainsChanges in selectivity for different cancer cell lines

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogs

Core Structure Modifications

The dihydropyridazine core is conserved across most analogs. Key variations occur in the substituents on the carboxamide nitrogen (R1) and the phenyl group at the 1-position (R2).

Table 1: Substituent Variations and Molecular Properties
Compound Name R1 (Carboxamide Substituent) R2 (1-Position) Molecular Weight Melting Point (°C) Yield (%)
Target Compound 4-Methoxyphenyl Phenyl ~372 (estimated) N/A N/A
N-(3,4-Dichlorophenyl)-... () 3,4-Dichlorophenyl 4-Methoxyphenyl 390.22 N/A N/A
Compound 37 () Quinolinyloxy-phenyl Phenyl ~600 (estimated) 152.3–153.1 38.9
Compound 45 () Phenyl Phenyl ~462 (estimated) 148.5–150.1 44.1
N-{4-[(4-Methylpyrimidin-2-yl)sulfamoyl]phenyl}-... () Sulfamoylphenyl-pyrimidine Phenyl 462.5 N/A N/A

Key Observations :

  • Electronic Effects : The 4-methoxyphenyl group (electron-donating) in the target compound contrasts with the 3,4-dichlorophenyl (electron-withdrawing) in , which may alter solubility and target binding .
  • Synthetic Feasibility : Yields for analogs range from 35–44%, suggesting moderate efficiency in conventional synthetic routes (e.g., acetic acid/sodium acetate medium, as in ) .

Physicochemical Properties

  • Melting Points: Analogs with aromatic substituents (e.g., quinolinyloxy in ) exhibit higher melting points (~150°C), likely due to enhanced crystallinity from planar structures .
  • Molecular Weight : The target compound’s estimated molecular weight (~372) is lower than analogs with extended substituents (e.g., 462.5 in ), which may influence pharmacokinetic properties like absorption .

Structure-Activity Relationship (SAR) Trends

R1 Substituents: 4-Methoxyphenyl: Enhances lipophilicity and may participate in hydrogen bonding via the methoxy oxygen .

R2 Substituents: Phenyl vs. Heteroaryl: The phenyl group at the 1-position is conserved in most analogs, but substitution with heteroaryl groups (e.g., quinoline in ) introduces additional binding motifs .

Biological Activity

N-(4-methoxyphenyl)-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide is a compound of interest due to its potential biological activities. This article reviews the current understanding of its biological effects, focusing on various studies that highlight its pharmacological properties, mechanisms of action, and therapeutic potentials.

Chemical Structure and Properties

The molecular formula of this compound is C18H18N4O3C_{18}H_{18}N_{4}O_{3} with a molecular weight of 342.36 g/mol. The compound features a dihydropyridazine core, which is known for its diverse biological activities.

Antiviral Activity

Recent studies have indicated that derivatives of dihydropyridazine compounds exhibit significant antiviral properties. For instance, compounds similar to N-(4-methoxyphenyl)-4-oxo-1-phenyl-1,4-dihydropyridazine have shown effectiveness against various viruses, including the tobacco mosaic virus (TMV) and herpes simplex virus (HSV). In vitro assays demonstrated that certain derivatives could inhibit viral replication effectively, suggesting a mechanism involving interference with viral entry or replication processes .

Antimicrobial Properties

Research has also explored the antimicrobial activity of this compound against various bacterial strains. The compound displayed moderate to high inhibition against Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways .

Anti-inflammatory Effects

In addition to its antimicrobial and antiviral activities, N-(4-methoxyphenyl)-4-oxo-1-phenyl-1,4-dihydropyridazine has shown potential anti-inflammatory effects. Studies suggest that it may inhibit pro-inflammatory cytokines and modulate pathways associated with inflammation, such as the NF-kB signaling pathway . This property could be beneficial in treating conditions characterized by excessive inflammation.

The mechanisms underlying the biological activities of N-(4-methoxyphenyl)-4-oxo-1-phenyl-1,4-dihydropyridazine are still being elucidated. However, several studies have suggested that:

  • Inhibition of Enzymatic Activity : The compound may act as an inhibitor for enzymes critical for viral replication and bacterial survival.
  • Modulation of Receptor Activity : It has been proposed that the compound interacts with specific receptors involved in inflammatory responses.
  • Cell Cycle Interference : Some derivatives have been shown to affect cell cycle progression in cancer cells, indicating potential anticancer properties .

Study 1: Antiviral Efficacy

A study assessed the antiviral efficacy of a series of dihydropyridazine derivatives against TMV. The results indicated that certain modifications to the structure significantly enhanced antiviral activity compared to standard treatments .

Study 2: Antimicrobial Screening

Another investigation focused on the antimicrobial properties of N-(4-methoxyphenyl)-4-oxo-1-phenyl-1,4-dihydropyridazine against clinical isolates. The study found that the compound exhibited broad-spectrum activity with minimal cytotoxicity to human cells .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N-(4-methoxyphenyl)-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide?

  • Methodological Answer : The compound can be synthesized via multi-step routes involving malonate intermediates and coupling reactions. For example, diethyl malonate derivatives are functionalized with methoxyphenyl groups under reflux conditions (e.g., acetonitrile, 80°C), followed by cyclization with hydrazine derivatives to form the pyridazinone core . Purification typically involves column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization from ethanol .

Q. How is the structural characterization of this compound performed?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard for unambiguous structural confirmation. Crystals grown via slow evaporation (e.g., in methanol/chloroform mixtures) are analyzed to determine bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonding). Complementary techniques include 1H^1H- and 13C^{13}C-NMR (DMSO-d6, 400 MHz) for functional group verification and high-resolution mass spectrometry (HRMS) for molecular ion validation .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s kinase inhibitory activity?

  • Methodological Answer :

  • Substituent Variation : Replace the 4-methoxyphenyl group with electron-withdrawing groups (e.g., -CF3_3) to enhance target binding affinity.
  • Core Modifications : Introduce heteroatoms (e.g., S or N) into the pyridazinone ring to modulate electronic properties.
  • Assay Design : Test derivatives against kinase panels (e.g., c-Met) using enzymatic IC50_{50} assays (ATP concentration: 10 µM) and cellular proliferation assays (e.g., HGF-stimulated cancer lines) .
  • Data Analysis : Use molecular docking (e.g., AutoDock Vina) to correlate activity trends with binding poses in kinase active sites .

Q. What strategies resolve discrepancies in solubility and bioavailability during preclinical evaluation?

  • Methodological Answer :

  • Salt Formation : Prepare hydrochloride or sodium salts to improve aqueous solubility (e.g., pH-solubility profiling).
  • Prodrug Design : Conjugate the carboxamide with ester or PEGylated groups for enhanced intestinal absorption.
  • Nanoformulation : Encapsulate the compound in liposomes (e.g., DPPC/cholesterol) or polymeric nanoparticles (PLGA) to increase circulation half-life .
  • In Vivo PK Studies : Administer formulations to rodent models and measure plasma concentrations via LC-MS/MS (LLOQ: 1 ng/mL) .

Q. How should researchers address contradictory SAR data across studies?

  • Methodological Answer :

  • Systematic Replication : Repeat assays under standardized conditions (e.g., fixed ATP concentrations, cell passage numbers).
  • Orthogonal Validation : Confirm kinase inhibition using alternative methods (e.g., thermal shift assays, Western blotting for phospho-targets).
  • Meta-Analysis : Pool data from multiple studies and apply multivariate regression to identify confounding variables (e.g., solvent effects in DMSO stocks) .

Data Analysis & Experimental Design

Q. What computational tools predict the compound’s metabolic stability?

  • Methodological Answer :

  • In Silico Tools : Use ADMET predictors (e.g., SwissADME, pkCSM) to estimate CYP450 metabolism and clearance rates.
  • In Vitro Assays : Incubate the compound with human liver microsomes (HLMs) and quantify metabolites via UPLC-QTOF (e.g., CYP3A4/2D6 isoforms) .

Q. How can crystallographic data improve formulation stability?

  • Methodological Answer : SCXRD reveals polymorphic forms and hygroscopicity risks. For example, if the crystal lattice shows high void volumes, the compound may be prone to hydration. Stabilize the formulation by selecting excipients (e.g., mannitol) that mimic the crystal packing environment .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.